1-N',10-N'-dibenzoyldecanedihydrazide
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Overview
Description
1-N’,10-N’-dibenzoyldecanedihydrazide is an organic compound with the molecular formula C24H30N4O4 It is a hydrazide derivative, characterized by the presence of two benzoyl groups attached to a decane backbone through hydrazide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N’,10-N’-dibenzoyldecanedihydrazide typically involves the reaction of decanedioic acid with hydrazine hydrate to form decanedihydrazide. This intermediate is then reacted with benzoyl chloride in the presence of a base, such as pyridine, to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for 1-N’,10-N’-dibenzoyldecanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-N’,10-N’-dibenzoyldecanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are typical.
Major Products
Oxidation: Benzoyl oxides and decanedihydrazide derivatives.
Reduction: Benzoyl hydrazine and decane derivatives.
Substitution: Various substituted benzoyl and decane derivatives.
Scientific Research Applications
1-N’,10-N’-dibenzoyldecanedihydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 1-N’,10-N’-dibenzoyldecanedihydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. For example, its hydrazide groups can interact with carbonyl-containing enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-N’,3-N’-dibenzoylbenzene-1,4-dicarbohydrazide
- N’1,N’10-bis(2-ethoxybenzylidene)decanedihydrazide
Uniqueness
1-N’,10-N’-dibenzoyldecanedihydrazide is unique due to its specific decane backbone and the presence of two benzoyl groups This structure imparts distinct chemical and physical properties, such as solubility and reactivity, which differentiate it from other similar compounds
Properties
Molecular Formula |
C24H30N4O4 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
1-N',10-N'-dibenzoyldecanedihydrazide |
InChI |
InChI=1S/C24H30N4O4/c29-21(25-27-23(31)19-13-7-5-8-14-19)17-11-3-1-2-4-12-18-22(30)26-28-24(32)20-15-9-6-10-16-20/h5-10,13-16H,1-4,11-12,17-18H2,(H,25,29)(H,26,30)(H,27,31)(H,28,32) |
InChI Key |
LZRRMLVWPSNWST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)CCCCCCCCC(=O)NNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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